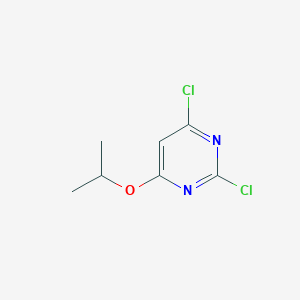

2,4-Dichloro-6-isopropoxypyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-propan-2-yloxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2O/c1-4(2)12-6-3-5(8)10-7(9)11-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQRVCCQVPPTNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744641 | |

| Record name | 2,4-Dichloro-6-[(propan-2-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026787-89-2 | |

| Record name | 2,4-Dichloro-6-[(propan-2-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Dichloro 6 Isopropoxypyrimidine

Strategic Approaches to the Pyrimidine (B1678525) Core Elaboration

The construction of the 2,4-dichloro-6-isopropoxypyrimidine scaffold hinges on two pivotal transformations: the chlorination of a suitable pyrimidine precursor and the subsequent selective introduction of the isopropoxy group. The regioselectivity of the latter step is of paramount importance for the successful synthesis of the target molecule.

Chlorination Reactions of Pyrimidine Precursors

The synthesis of chlorinated pyrimidines typically commences with a hydroxylated pyrimidine precursor, such as barbituric acid or 2,4,6-trihydroxypyrimidine. These precursors are then subjected to a chlorination reaction to replace the hydroxyl groups with chlorine atoms. A common and effective method for this transformation is the use of phosphorus oxychloride (POCl₃), often in the presence of a catalyst. mdpi.comresearchgate.net

The reaction of barbituric acid with phosphorus oxychloride, for instance, can yield 2,4,6-trichloropyrimidine (B138864), a versatile precursor for a wide range of substituted pyrimidines. mdpi.com The process may also involve the use of phosphorus pentachloride (PCl₅) or reactants that form it in situ, such as phosphorus trichloride (B1173362) and chlorine. nih.gov The use of catalysts like N,N-dimethylaniline or N,N-diethylaniline can improve reaction yields. mdpi.comresearchgate.net

Table 1: Illustrative Chlorination Reaction of Barbituric Acid

| Precursor | Chlorinating Agent | Catalyst | Temperature (°C) | Yield (%) of 2,4,6-trichloropyrimidine | Reference |

| Barbituric Acid | POCl₃ / PCl₅ | N-methylpyrrolidone | 75-80 | 90-94 | nih.gov |

| Barbituric Acid | POCl₃ | N,N-diethylaniline, N,N-dimethylaniline, quinoline | 90-140 | 80-92 | researchgate.net |

This table presents representative data for the synthesis of the precursor, 2,4,6-trichloropyrimidine, based on documented procedures.

Selective Alkoxylation Strategies, with a Focus on Isopropoxylation

The introduction of the isopropoxy group onto the 2,4,6-trichloropyrimidine core is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The key challenge in this step is to achieve mono-substitution at the desired position, as the three chlorine atoms on the pyrimidine ring exhibit different reactivities. Generally, the chlorine atoms at the C4 and C6 positions are more susceptible to nucleophilic attack than the chlorine at the C2 position. nih.govresearchgate.net

For the synthesis of this compound, a controlled reaction of 2,4,6-trichloropyrimidine with one equivalent of an isopropoxide source, such as sodium isopropoxide, is a plausible strategic approach. The reaction would be performed under carefully controlled conditions to favor the substitution of a single chlorine atom, primarily at the C4 or C6 position. Given the symmetry of the C4 and C6 positions in 2,4,6-trichloropyrimidine, their reactivity is expected to be similar, leading to the desired product.

The regioselectivity of SNAr reactions on dichloropyrimidines can be highly sensitive to substituents on the ring. researchgate.net While C4 substitution is common, the presence of an electron-donating group at C6 can favor substitution at the C2 position. researchgate.net In the case of 2,4,6-trichloropyrimidine, the initial substitution at C4 or C6 would likely proceed to yield the target compound.

Multi-Step Synthesis Pathways Involving this compound Precursors

A proposed pathway is as follows:

Synthesis of Barbituric Acid: This can be achieved through the condensation of diethyl malonate with urea.

Chlorination to 2,4,6-Trichloropyrimidine: The synthesized barbituric acid is then treated with a chlorinating agent like phosphorus oxychloride to yield 2,4,6-trichloropyrimidine. mdpi.com

Selective Isopropoxylation: The final step involves the reaction of 2,4,6-trichloropyrimidine with a controlled amount of sodium isopropoxide in a suitable solvent to afford this compound.

This multi-step approach allows for the systematic construction of the target molecule, with opportunities for purification and characterization at each stage.

Optimization of Reaction Conditions for Enhanced Yield and Purity in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing the formation of byproducts, such as di- and tri-isopropoxylated pyrimidines. Key parameters to consider for the selective isopropoxylation step include:

Temperature: Lower temperatures generally favor selectivity in SNAr reactions by minimizing over-reaction.

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediate Meisenheimer complex, thereby affecting the reaction rate and selectivity. Aprotic polar solvents like DMF or acetonitrile (B52724) are often employed.

Base: In reactions involving an alcohol as the nucleophile, a base is required to generate the more nucleophilic alkoxide. The nature and stoichiometry of the base must be carefully controlled.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to quench the reaction at the optimal time to maximize the yield of the mono-substituted product.

Purification: Following the reaction, purification techniques such as column chromatography or recrystallization are necessary to isolate the this compound from unreacted starting material and any di- or tri-substituted byproducts.

Table 2: Hypothetical Optimization of Isopropoxylation of 2,4,6-Trichloropyrimidine

| Entry | Isopropoxide Source | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield of this compound (%) |

| 1 | Sodium Isopropoxide (1.0 eq) | Tetrahydrofuran (THF) | 0 | 4 | 65 |

| 2 | Sodium Isopropoxide (1.0 eq) | Dimethylformamide (DMF) | 0 | 2 | 75 |

| 3 | Sodium Isopropoxide (1.0 eq) | Tetrahydrofuran (THF) | 25 | 2 | 55 (with increased di-substituted product) |

| 4 | Isopropanol / NaH (1.0 eq) | Tetrahydrofuran (THF) | 0 | 5 | 60 |

This table is for illustrative purposes and presents a hypothetical optimization study based on general principles of SNAr reactions on chloropyrimidines.

Sustainable and Green Chemistry Principles in Pyrimidine Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and economically viable processes. rasayanjournal.co.in Several strategies can be employed to enhance the sustainability of the proposed synthetic route:

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or exploring solvent-free reaction conditions can significantly reduce the environmental impact. researchgate.net The use of water as a solvent in SNAr reactions, potentially with the aid of a phase-transfer catalyst or polymeric additives, is a promising green approach. northeastern.edu

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric amounts can reduce waste. For instance, the use of catalytic phase-transfer catalysts in the isopropoxylation step could improve efficiency. shd-pub.org.rs

Energy Efficiency: Conducting reactions at ambient temperature and pressure, or using energy-efficient heating methods like microwave irradiation, can reduce energy consumption.

Waste Reduction: Minimizing the formation of byproducts through optimized reaction conditions and developing efficient workup and purification procedures are key to waste prevention. The recovery and recycling of solvents and catalysts should also be considered.

By integrating these principles, the synthesis of this compound can be made more sustainable and aligned with modern standards of chemical manufacturing.

Elucidation of Reactivity and Mechanistic Organic Transformations of 2,4 Dichloro 6 Isopropoxypyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Dichloropyrimidine Moiety

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing the 2,4-dichloro-6-isopropoxypyrimidine core. The electron-deficient nature of the pyrimidine (B1678525) ring, further activated by the two chloro substituents, facilitates the attack of nucleophiles.

Amination Reactions for Diverse Pyrimidine Derivatives

The displacement of the chloro groups by various amines is a widely employed strategy to generate a diverse range of aminopyrimidine derivatives. These reactions are crucial in medicinal chemistry, as the resulting compounds often exhibit biological activity. For instance, the reaction of 2,4-dichloropyrimidines with amines can be influenced by the presence of substituents on the pyrimidine ring and the nature of the amine itself. nih.govresearchgate.netresearchgate.net In the context of this compound, the isopropoxy group, being an electron-donating group, is expected to influence the position of nucleophilic attack.

A general representation of the amination reaction is as follows:

Scheme 1: General amination of this compound.

The regioselectivity of this reaction is a critical aspect, with substitution potentially occurring at either the C2 or C4 position.

Alkoxylation Reactions for Further Functionalization

Alkoxylation, the substitution of a chlorine atom with an alkoxy group, provides a pathway for further functionalization of the pyrimidine ring. This reaction is typically carried out by treating the dichloropyrimidine with an alcohol in the presence of a base. The introduction of a second alkoxy group can modulate the electronic properties and solubility of the resulting molecule. The regioselectivity of alkoxylation on dichloropyrimidines can be sensitive to reaction conditions and the nature of the substituents already present on the ring. wuxiapptec.com

Thiolation and Sulfonylation Pathways

Thiolation involves the introduction of a sulfur-containing nucleophile, such as a thiol, to displace a chlorine atom. This reaction leads to the formation of thioether derivatives. Subsequent oxidation of the thioether can yield sulfoxides or sulfones, which are valuable functional groups in their own right. The displacement of a chlorine atom by a sulfone group has also been reported in related pyrimidine systems. researchgate.net The regioselectivity of these reactions on this compound would be a key consideration for synthetic chemists.

Chemoselectivity and Regioselectivity in SNAr Manipulations

The presence of two distinct chlorine atoms at the C2 and C4 positions of this compound introduces the challenge and opportunity of chemoselectivity and regioselectivity. Generally, in 2,4-dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack. wuxiapptec.com However, the presence of an electron-donating group at the C6 position, such as the isopropoxy group in the title compound, can alter this preference. Quantum mechanical calculations have shown that for 2,4-dichloropyrimidines with an electron-donating substituent at C6, the SNAr reaction can proceed preferentially at the C2 position. wuxiapptec.com This is attributed to changes in the Lowest Unoccupied Molecular Orbital (LUMO) distribution of the pyrimidine ring. wuxiapptec.com

The choice of nucleophile, solvent, and reaction temperature can also significantly influence the regiochemical outcome of the substitution. For example, some nucleophiles may show a higher preference for one position over the other, allowing for selective functionalization.

| Factor | Influence on Regioselectivity | Reference |

| Substituent at C6 | An electron-donating group at C6 can favor nucleophilic attack at the C2 position. | wuxiapptec.com |

| Nucleophile | The nature of the nucleophile can influence the site of attack. | nih.gov |

| Reaction Conditions | Solvent and temperature can affect the C2/C4 selectivity. |

Table 1: Factors influencing regioselectivity in SNAr reactions of 2,4-dichloro-6-substituted pyrimidines.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent another powerful tool for the elaboration of the this compound scaffold. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the accessible chemical space.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Functionalization

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. yonedalabs.comlibretexts.org This reaction is widely used to form carbon-carbon bonds. yonedalabs.com In the case of this compound, each of the chlorine atoms can serve as a handle for Suzuki-Miyaura coupling, enabling the introduction of aryl or heteroaryl substituents.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the coupled product and regenerate the palladium(0) catalyst. libretexts.org

Scheme 2: General Suzuki-Miyaura coupling of this compound.

The regioselectivity of the Suzuki-Miyaura coupling on dichloropyrimidines often favors reaction at the C4-position due to the preferential oxidative addition of palladium into the C4-chlorine bond. researchgate.net However, by carefully selecting the catalyst, ligands, and reaction conditions, it is possible to control the regioselectivity and achieve either mono- or di-arylation. The development of one-pot, regioselective double Suzuki couplings has been a significant advancement in the synthesis of diarylated pyrimidines. researchgate.net

| Parameter | Typical Conditions | Reference |

| Catalyst | Palladium(0) complexes, e.g., Pd(PPh₃)₄ | researchgate.net |

| Boron Reagent | Aryl or heteroaryl boronic acids/esters | researchgate.netresearchgate.net |

| Base | Carbonates (e.g., Na₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄) | mdpi.com |

| Solvent | Toluene, DME, dioxane, often with water | researchgate.netresearchgate.net |

Table 2: Typical conditions for Suzuki-Miyaura coupling of dichloropyrimidines.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. youtube.comwiley.com This palladium-catalyzed cross-coupling reaction is particularly valuable for the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science. wiley.comyoutube.com The reaction typically involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a base. youtube.com

In the context of this compound, the two chlorine atoms represent reactive sites for C-N bond formation via Buchwald-Hartwig amination. The differential reactivity of the chlorine atoms can be exploited to achieve selective mono- or di-amination, leading to a diverse array of substituted pyrimidine derivatives. The choice of catalyst, ligands, base, and reaction conditions plays a crucial role in controlling the selectivity and efficiency of the transformation.

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of elementary steps: oxidative addition, ligand exchange, and reductive elimination. youtube.com The cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl chloride bond of this compound, forming a palladium(II) intermediate. youtube.com This is followed by coordination of the amine to the palladium center and subsequent deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination from this complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue. youtube.com

The success of the Buchwald-Hartwig amination is highly dependent on the nature of the phosphine (B1218219) ligands coordinated to the palladium center. wiley.com Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, are known to enhance the rates of both oxidative addition and reductive elimination, leading to improved catalytic activity. wiley.comyoutube.com These ligands also help to prevent undesirable side reactions, such as beta-hydride elimination. youtube.com

Table 1: Key Components in Buchwald-Hartwig Amination of this compound

| Component | Role in the Reaction | Common Examples |

| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd₂(dba)₃, Pd(OAc)₂ |

| Phosphine Ligand | Stabilizes the palladium catalyst, enhances reactivity and selectivity. | XPhos, SPhos, RuPhos, BrettPhos |

| Base | Activates the amine and facilitates the formation of the palladium-amido complex. | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Provides the medium for the reaction. | Toluene, Dioxane, THF |

| Amine | The nitrogen source for the C-N bond formation. | Primary and secondary alkyl- and arylamines |

Stille and Negishi Coupling Applications

Beyond C-N bond formation, the chlorine atoms on the this compound scaffold serve as excellent handles for palladium-catalyzed carbon-carbon (C-C) bond-forming reactions, such as the Stille and Negishi couplings. These reactions are powerful tools for the introduction of a wide variety of carbon-based substituents onto the pyrimidine ring.

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide or triflate in the presence of a palladium catalyst. A key advantage of the Stille coupling is the stability and tolerance of organostannanes to a broad range of functional groups. However, a significant drawback is the toxicity of the tin reagents and byproducts. orgsyn.org For this compound, Stille coupling can be employed to introduce alkyl, alkenyl, alkynyl, or aryl groups at the 2- and/or 4-positions by reacting it with the appropriate organostannane.

The Negishi coupling utilizes an organozinc reagent as the coupling partner for the organic halide or triflate, also catalyzed by a palladium or nickel complex. orgsyn.org Negishi coupling is known for its high reactivity and excellent functional group tolerance under mild reaction conditions. orgsyn.org The organozinc reagents are typically prepared in situ from the corresponding organohalide or organolithium compound, offering a high degree of flexibility in the synthesis of diverse pyrimidine derivatives from this compound.

The regioselectivity of both Stille and Negishi couplings on this compound can often be controlled by tuning the reaction conditions, such as temperature, catalyst, and ligand, allowing for the sequential and selective functionalization of the C2 and C4 positions.

Table 2: Comparison of Stille and Negishi Couplings for C-C Bond Formation

| Feature | Stille Coupling | Negishi Coupling |

| Organometallic Reagent | Organostannane (R-SnR'₃) | Organozinc (R-ZnX) |

| Catalyst | Palladium complex | Palladium or Nickel complex |

| Advantages | Stable organometallic reagents, wide functional group tolerance. | High reactivity, mild reaction conditions, good functional group tolerance. orgsyn.org |

| Disadvantages | Toxicity of tin compounds, purification challenges. orgsyn.org | Moisture and air sensitivity of organozinc reagents. |

| Application with Dichloropyrimidine | Introduction of various carbon substituents at C2 and C4. | Versatile method for C-C bond formation at the chloro-positions. |

Other Electrophilic and Nucleophilic Reactions

The pyrimidine ring in this compound is electron-deficient, which makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.commdpi.com The chlorine atoms at the 2- and 4-positions are excellent leaving groups and are readily displaced by a variety of nucleophiles. masterorganicchemistry.commdpi.com This reactivity is fundamental to the synthetic utility of this compound.

Common nucleophiles that can react with this compound include:

Amines: As discussed in the context of Buchwald-Hartwig amination, amines can also displace the chlorine atoms via SNAr, often under thermal conditions without a metal catalyst, although the regioselectivity might be lower.

Alkoxides and Thiolates: Oxygen and sulfur nucleophiles, such as sodium methoxide (B1231860) or sodium thiophenoxide, can react to form the corresponding ethers and thioethers, respectively.

Carbanions: Stabilized carbanions, derived from active methylene (B1212753) compounds, can also act as nucleophiles to form new C-C bonds.

The inherent electrophilicity of the carbon atoms attached to the chlorine atoms (C2 and C4) is the driving force for these transformations. masterorganicchemistry.com These carbons are considered electrophilic centers, readily attacked by electron-rich nucleophiles. youtube.com

While the pyrimidine ring itself is generally electron-deficient and thus not prone to electrophilic aromatic substitution , the isopropoxy group at the 6-position is an electron-donating group. This could potentially activate the ring towards electrophilic attack, although such reactions are less common compared to the prevalent nucleophilic substitutions.

Applications in Medicinal Chemistry and Drug Discovery Research

Targeted Molecular Inhibition and Modulatory Activities

Chitinase (B1577495) Inhibition for Human and Insect Pest Control

Chitinase, an enzyme that breaks down chitin, is a crucial target for the development of both antifungal agents and insecticides. Pyrimidine (B1678525) derivatives have shown potential as chitinase inhibitors. For instance, a series of compounds with a dipyrido-pyrimidine scaffold demonstrated broad-spectrum inhibitory activity against chitinases from various species, including humans, insects, and bacteria. acs.org One derivative, compound 40, was identified as a particularly potent inhibitor of human chitotriosidase (HsChit1). acs.org The primary interaction driving the binding of these inhibitors to chitinases is the stacking of the dipyrido-pyrimidine scaffold with two tryptophan residues at the +1 and +2 subsites of the enzyme. acs.org Modifications at other positions on the pyrimidine ring can then be used to fine-tune the potency and selectivity of these inhibitors. acs.org This makes them promising candidates for the development of targeted therapies for diseases involving abnormal chitinase activity, as well as for the creation of novel agrochemicals. acs.org

Antimicrobial Properties of Pyrimidine Derivatives

Pyrimidine derivatives have a long history of being investigated for their antimicrobial properties. healthinformaticsjournal.comnih.gov The pyrimidine core can be found in a variety of natural and synthetic compounds that exhibit activity against a broad range of microorganisms, including bacteria and fungi. nih.govnih.gov The mechanism of action for these antimicrobial effects is often attributed to the ability of the pyrimidine ring to interact with essential cellular components like enzymes and nucleic acids. healthinformaticsjournal.com

For example, a series of 2-amino-4-(4′-chlorophenyl)-6-(substituted)-pyrimidines were synthesized and evaluated for their in vitro antibacterial activity. One compound in this series showed significant activity against both Gram-positive (Bacillus pumilus, Micrococcus) and Gram-negative (E. coli, Salmonella) bacteria. nih.gov Similarly, other studies have reported the synthesis of pyrimidine derivatives with notable activity against pathogenic bacterial strains and fungi like Fusarium oxysporum. nih.gov The introduction of different substituents onto the pyrimidine ring allows for the modulation of antimicrobial potency and spectrum of activity. benthamdirect.com

Anti-inflammatory Agent Discovery

The pyrimidine nucleus is a key structural feature in several clinically approved anti-inflammatory drugs, such as afloqualone, proquazone, and epirizole. nih.govrsc.org This has spurred further research into the discovery of new pyrimidine-based anti-inflammatory agents. The anti-inflammatory effects of pyrimidine derivatives are often linked to their ability to inhibit key inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and various cytokines. nih.gov

Many pyrimidine-based anti-inflammatory compounds function by inhibiting the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of PGE2 at sites of inflammation. nih.govmdpi.com For instance, certain pyrimidine derivatives have demonstrated high selectivity for COX-2 over COX-1, making them promising candidates for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. mdpi.comnih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies for Optimized Potency and Selectivity

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring. benthamdirect.comnih.gov This has led to extensive structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of these compounds for various therapeutic targets.

For example, in the development of antitubercular agents, SAR studies revealed that the central pyrimidine ring was crucial for the activity of a series of derivatives. acs.org It was also found that replacing a naphthyl group with other hydrophobic substituents was well-tolerated, while the presence of a chlorine atom on the pyrimidine ring was important for maintaining high activity. acs.org Similarly, in the context of anti-inflammatory agents, SAR studies have shown that specific substitutions on the pyrimidine nucleus can significantly influence their inhibitory activity against COX enzymes and other inflammatory mediators. nih.govrsc.org These studies provide valuable insights for the rational design of new pyrimidine-based drugs with improved therapeutic profiles. rsc.org

Preclinical Efficacy Evaluation in Relevant Biological Models (in vitro and in vivo disease models)

The promising in vitro activities of pyrimidine derivatives have prompted their evaluation in more complex biological systems. Preclinical studies using both in vitro cell-based assays and in vivo animal models are crucial for assessing the therapeutic potential of these compounds.

In the realm of cancer research, for example, newly synthesized pyrimidine derivatives have been tested for their cytotoxic effects against various human cancer cell lines, including those of the colon, breast, lung, and cervix. researchgate.net Some of these compounds have shown potent inhibitory activity against cancer cell proliferation and have been further investigated in animal models of the disease. researchgate.net Similarly, in the field of bone regeneration, a pyrimidine derivative, compound 18a, was identified as a potent bone anabolic agent in vitro. nih.gov Its efficacy was subsequently confirmed in an in vivo fracture defect model, where it was shown to promote bone formation. nih.gov These preclinical evaluations are essential for identifying the most promising drug candidates for further development.

Analysis of Molecular Mechanisms of Action (MOA) for Pyrimidine-Derived Compounds

Understanding the molecular mechanism of action (MOA) of a drug candidate is fundamental to its development. For pyrimidine-derived compounds, a variety of MOAs have been elucidated, depending on the specific derivative and its therapeutic target.

In the context of anti-inflammatory activity, for instance, some pyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS). rsc.org They can also inhibit the expression of cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory cascade. rsc.org In cancer therapy, pyrimidine derivatives have been found to act through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation, such as epidermal growth factor receptor (EGFR) and topoisomerase II. researchgate.net Molecular docking studies are often employed to visualize the binding interactions of these compounds with their target proteins, providing further insight into their MOA. researchgate.net

Research Applications in Diverse Chemical Disciplines

Agrochemical and Crop Protection Research, e.g., Fungicidal Agents

The pyrimidine (B1678525) core is a well-established pharmacophore in the agrochemical industry, present in numerous commercial fungicides and herbicides. mdpi.comgoogle.com For instance, 4,6-dichloropyrimidine (B16783) is a known synthetic precursor for Azoxystrobin, a broad-spectrum strobilurin fungicide. google.com The development of new agrochemicals is a continuous effort driven by the need to manage resistance in target pests and fungi.

Research into novel pyrimidine derivatives for crop protection often focuses on modifying the substitution pattern around the core ring to discover new modes of action or to enhance efficacy. Compounds like 2,4-Dichloro-6-isopropoxypyrimidine are valuable starting materials in this context. The dichlorinated scaffold allows for the introduction of various functional groups through nucleophilic substitution, leading to the creation of libraries of novel compounds for screening. While specific fungicidal data for this compound itself is not prominent in the literature, its structural class is highly relevant. For example, pyrimidine derivatives have been shown to exhibit herbicidal activity by inhibiting key plant enzymes like acetohydroxyacid synthase (AHAS) or by disrupting essential metabolic pathways such as pyrimidine biosynthesis. pnas.orgnih.govacs.org Therefore, this compound represents a key building block for synthesizing next-generation candidates in agrochemical discovery programs. google.com

Materials Science: Exploration of Photophysical and Optoelectronic Properties of Derivatives

In the field of materials science, organic molecules with specific electronic properties are in high demand for applications ranging from organic light-emitting diodes (OLEDs) to fluorescent sensors. Pyrimidine derivatives have been investigated for these purposes due to the electron-deficient nature of the pyrimidine ring, which can be incorporated into donor-π-acceptor (D–π–A) architectures. nih.gov These systems often exhibit interesting photophysical behaviors, such as tunable fluorescence and solvatochromism.

Derivatives synthesized from this compound are potential candidates for new functional materials. The pyrimidine core can act as the electron-accepting unit, and the chloro-substituents provide synthetic handles to attach various electron-donating or π-conjugated groups. This modular approach allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates the absorption and emission properties. nih.gov

For example, studies on related D–π–A pyrimidine dyes have shown that their fluorescence emission spectra are highly dependent on solvent polarity, a characteristic useful for developing chemical sensors. nih.gov Furthermore, the photoluminescence of materials like quantum dots can be quenched or enhanced by binding with specific analytes, a principle that can be applied by incorporating pyrimidine-based host molecules. nih.gov While direct studies on materials derived from this compound are not widely reported, the foundational chemistry of pyrimidines in materials science suggests this is a promising area for future exploration. google.com

Role as Versatile Reagents in Broader Organic Synthesis Methodologies

Perhaps the most significant application of this compound is its role as a versatile intermediate in organic synthesis. Its utility stems from the high reactivity of the chlorine atoms toward nucleophilic aromatic substitution (S_N_Ar), a cornerstone reaction for functionalizing heterocyclic rings. nih.govnih.gov

A critical aspect of its reactivity is the regioselectivity of substitution, which is heavily influenced by the C-6 isopropoxy group. In standard 2,4-dichloropyrimidine, nucleophilic attack typically occurs preferentially at the C-4 position. However, the presence of an electron-donating group at the C-6 position, such as a methoxy (B1213986) or isopropoxy group, reverses this selectivity. Quantum mechanical analyses on the analogous 2,4-dichloro-6-methoxypyrimidine (B105707) show that the electron-donating substituent alters the distribution of the lowest unoccupied molecular orbital (LUMO), making the C-2 position the preferred site for nucleophilic attack. wuxiapptec.com This predictable, altered reactivity is highly valuable to synthetic chemists, as it allows for the selective introduction of a nucleophile at C-2 while leaving the C-4 chlorine available for subsequent reactions, such as Suzuki or Buchwald-Hartwig couplings. nih.govnih.gov

This sequential, controlled functionalization enables the modular synthesis of complex, polysubstituted pyrimidines, which are key scaffolds in many drug discovery programs. nih.govnih.gov The ability to build molecular complexity in a controlled manner from a readily available starting material underscores the importance of this compound as a versatile reagent.

Table 1: Regioselectivity of Nucleophilic Aromatic Substitution (S_N_Ar) on Substituted 2,4-Dichloropyrimidines

| Substituent at C-6 | Preferred Site of Nucleophilic Attack | Rationale |

|---|---|---|

| Hydrogen (H) | C-4 | The LUMO is predominantly located at the C-4 position, making it more electrophilic. wuxiapptec.com |

| Isopropoxy (-OCH(CH₃)₂) | C-2 | The electron-donating nature of the alkoxy group alters the LUMO distribution, increasing its density at the C-2 position, thus directing the nucleophilic attack to this site. wuxiapptec.com |

Computational Chemistry and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein. While specific molecular docking studies for 2,4-Dichloro-6-isopropoxypyrimidine are not prominently reported in the literature, the methodology has been extensively applied to structurally related pyrimidine (B1678525) derivatives to elucidate their mechanism of action.

Studies on various 2,4-disubstituted pyrimidines have shown their potential as inhibitors for a range of protein targets, particularly kinases. nih.gov For instance, molecular docking has been instrumental in understanding how pyrimidine derivatives bind to the ATP-binding site of kinases like VEGFR-2 and HER-2, which are crucial targets in cancer therapy. nih.govrsc.org These studies typically reveal that the pyrimidine core acts as a scaffold, anchoring the inhibitor within the active site through key hydrogen bonds with backbone residues. The substituents at the 2, 4, and 6 positions then form additional interactions with hydrophobic pockets and other specific residues, which determines the inhibitor's potency and selectivity. acs.org

The table below summarizes findings from docking studies on related pyrimidine compounds, illustrating the common interaction patterns and targeted proteins.

| Pyrimidine Derivative Class | Protein Target | Key Interactions Observed in Docking | Reference |

| Dihydrazone Pyrimidines | DNA | Groove binding and partial intercalation. | nih.gov |

| Pyrido[2,3-d]pyrimidines | Thymidylate Synthase (TS) | Interaction with catalytic Cys195 residue. | frontiersin.org |

| 3,4-dihydropyrimidine-2(1H)-one (DHPM) | Kinesin Eg5 | Hydrogen bonding with GLU116 and GLY117. | rsc.org |

| 2,4-Di(arylamino)pyrimidines | EGFR Kinase | Inhibition of various EGFR mutants. | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Dihydrofolate Reductase (DHFR) | Hydrogen bonds with Asp21, Ser59, and Tyr22. | frontiersin.org |

These examples underscore the power of molecular docking to generate hypotheses about the potential biological targets of this compound and to guide the design of future experimental studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. acs.org This approach is fundamental in predictive drug design, allowing for the estimation of activity for novel compounds before their synthesis. nih.gov

No specific QSAR models for this compound have been published. However, numerous QSAR studies on diverse classes of pyrimidine derivatives have successfully identified key molecular descriptors that govern their biological activities, such as anticancer, anti-inflammatory, and antimicrobial effects. nih.govacs.orgfrontiersin.org These studies employ a range of descriptors calculated from the molecular structure, which can be categorized as:

Electronic Descriptors: Such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO), which describe the electronic properties of the molecule.

Steric Descriptors: Like molecular volume, surface area, and specific conformational parameters, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Typically represented by the partition coefficient (logP), which measures the lipophilicity of the compound.

Topological Descriptors: Numerical indices that describe the atomic connectivity and branching of the molecule.

For instance, a QSAR study on 4-amino-2,6-diarylpyrimidine-5-carbonitriles with anti-inflammatory activity revealed that lower dipole moments and partition coefficients were correlated with higher activity. mdpi.com Another study on pyrimidine derivatives as VEGFR-2 inhibitors found that a combination of descriptors selected through multiple linear regression (MLR) and artificial neural network (ANN) methods could effectively predict their anticancer activity. nih.gov The performance of these models is typically evaluated using statistical metrics like the coefficient of determination (R²) for the training set and the predictive R² (Q²) for the test set. nih.govnih.gov

The table below summarizes representative QSAR studies on pyrimidine analogs, highlighting the methodologies and key findings.

| Pyrimidine Class | Biological Activity | Modeling Technique | Key Descriptor Types | Reference |

| Furopyrimidine & Thienopyrimidine Derivatives | VEGFR-2 Inhibition (Anticancer) | MLR, ANN | Physicochemical | nih.gov |

| Pyrimidine-4,6-diamine Derivatives | JAK3 Inhibition | MLR, ANN | Aromaticity, Double Bonds, Partial Surface Area | nih.govnih.gov |

| Pyrrolo-pyrimidine Analogs | FGFR1 Inhibition (Anticancer) | 3D-QSAR (CoMFA, CoMSIA) | Steric, Electrostatic, Hydrophobic Fields | nih.gov |

| 4-Amino-2,6-diarylpyrimidine-5-carbonitriles | Anti-inflammatory | MLR | Dipole Moment, Partition Coefficient, Atomic Charges | mdpi.com |

| Various Pyrimidine Derivatives | Larvicidal (Aedes aegypti) | MLR, PLS | Steric, Hydrophobic, 3D Structure | acs.org |

Pharmacophore Model Generation and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. acs.org A pharmacophore model can then be used as a 3D query in a virtual screening (VS) campaign to rapidly search large chemical databases for novel molecules that match the required features, potentially possessing similar biological activity. mdpi.com

While no specific pharmacophore models have been developed for this compound, this approach has been successfully applied to discover novel inhibitors based on the pyrimidine scaffold for various targets. rsc.org The process typically involves:

Model Generation: A pharmacophore model is generated either based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of known active ligands (ligand-based). mdpi.com The model consists of features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable centers.

Database Screening: The generated pharmacophore model is used to screen large virtual libraries of compounds, such as ZINC, Maybridge, or ChemDiv. mdpi.com

Hit Filtering and Docking: The retrieved hits are often filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and then subjected to molecular docking to predict their binding modes and rank them for experimental testing. mdpi.com

For example, a study on pyrido[2,3-d]pyrimidines used a structure-based pharmacophore to design novel inhibitors of human thymidylate synthase. nih.gov Similarly, pharmacophore-based virtual screening has been used to identify novel Src kinase inhibitors with scaffolds different from the common pyrazolo[3,4-d]pyrimidine core. A study on pyrimidine-2,4,6-triones identified a five-point pharmacophore model (DDHRR: two donors, one hydrophobic, two rings) as crucial for MMP-9 inhibition. frontiersin.org

The potential pharmacophoric features of this compound would likely include:

Hydrogen Bond Acceptors: The two nitrogen atoms of the pyrimidine ring.

Hydrophobic Feature: The isopropoxy group.

Potential Halogen Bond Donors: The two chlorine atoms.

The table below summarizes examples of pharmacophore models developed for pyrimidine-containing compounds.

| Target/Activity | Key Pharmacophoric Features | Screening Outcome | Reference |

| CDK9/Cyclin T1 Kinase | HBA, HBD, HY, Aromatic Ring | Identification of 11 potential hits from ZINC, Maybridge, and MDPI databases. | mdpi.com |

| Src Kinase | HBA, HBD, HY, Aromatic Ring | Identification of 10 potential hits from a screening library. | |

| MMP-9 Inhibition | 2 Donors, 1 Hydrophobic, 2 Rings (DDHRR_1) | Statistically validated model for predicting MMP-9 inhibitors. | frontiersin.org |

| Thymidylate Synthase (TS) | HBA, HBD, Hydrophobic contacts | Design of 42 new derivatives with good predicted binding to TS. | nih.gov |

This workflow could be hypothetically applied to this compound. By identifying a protein it binds to, a structure-based pharmacophore could be generated. Alternatively, if a series of active analogs were synthesized, a ligand-based model could be created to guide the discovery of novel compounds with potentially improved properties.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule, such as its electronic structure, stability, and reactivity. rsc.org These methods solve approximations of the Schrödinger equation to provide detailed insights into molecular geometry, charge distribution, and orbital energies.

For this compound, while specific DFT studies are not available, research on related dichloropyrimidine derivatives provides a solid foundation for understanding its properties. nih.govnih.gov The pyrimidine ring itself is known to be electron-deficient due to the presence of two electronegative nitrogen atoms. nih.gov This π-deficiency is further influenced by substituents. The two chlorine atoms on this compound are strongly electron-withdrawing, significantly affecting the electron distribution across the ring and making the C2, C4, and C6 positions susceptible to nucleophilic attack. frontiersin.org

Key parameters derived from quantum chemical calculations include:

Optimized Molecular Geometry: Provides the most stable 3D arrangement of atoms and associated bond lengths and angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually indicates the charge distribution on the molecule's surface. Red regions (negative potential) are susceptible to electrophilic attack, while blue regions (positive potential) are prone to nucleophilic attack. For a pyrimidine derivative, negative potential is typically localized around the ring nitrogen atoms. mdpi.com

Global Reactivity Descriptors: Parameters like electronegativity, chemical hardness, and softness can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov

The table below presents data from a DFT study on a related compound, illustrating the type of information that can be obtained.

| Compound | Calculation Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Reference |

| 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine | B3LYP/6-311G++(d,p) | -8.12 | -2.80 | 5.32 | 2.69 | nih.gov |

| 2-aminopyrimidine | B3LYP/6-311++G | -6.49 | -0.32 | 6.17 | 1.83 | nih.gov |

| 2-amino-4,6-dichloropyrimidine | B3LYP/6-311++G | -7.10 | -1.53 | 5.57 | 2.82 | nih.gov |

Applying these methods to this compound would allow for a detailed prediction of its electronic properties. The calculations would quantify the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the isopropoxy group, providing a map of its reactivity towards electrophiles and nucleophiles and informing its potential use in chemical synthesis and its interaction with biological macromolecules.

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Binding Dynamics

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules and their complexes at an atomic level. mdpi.com By solving Newton's equations of motion, MD simulations can track the movements of atoms over time, offering insights into conformational flexibility and the stability of ligand-protein interactions that are not accessible through static methods like docking. nih.gov

While no MD simulation studies have been specifically reported for this compound, the technique is widely applied to understand the behavior of other pyrimidine-based inhibitors and their targets. acs.org Key applications include:

Conformational Analysis: MD simulations can explore the accessible conformations of a molecule in solution. For a flexible molecule like this compound, the isopropoxy group can rotate, and understanding its preferred orientations is crucial for predicting how it will fit into a binding site. Studies have used chemoinformatic analyses based on conformers to assess the shape diversity of pyrimidine-embedded cyclic structures. frontiersin.orgnih.gov

Binding Stability: After a ligand is docked into a protein, MD simulations are used to assess the stability of the predicted binding pose. By monitoring parameters like the Root Mean Square Deviation (RMSD) of the ligand and protein over the simulation, researchers can determine if the ligand remains stably bound or if it drifts from its initial position. acs.org

Interaction Dynamics: MD simulations allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between a ligand and a protein. It can reveal which interactions are persistent and critical for binding and which are transient. This dynamic view provides a more realistic picture of the binding event than a static docked pose. acs.org

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD simulation trajectories to estimate the binding free energy of a ligand to a protein, providing a more accurate prediction of binding affinity than simple docking scores.

The table below summarizes findings from MD simulations of systems involving pyrimidine derivatives.

| System Studied | Simulation Length | Key Findings | Reference |

| Dihydropyrimidine derivative with Human Serum Albumin (HSA) | Not Specified | Confirmed the stability of the ligand-protein complex and identified hydrogen bonding and van der Waals forces as key interactions. | acs.org |

| Pyrido[2,3-d]pyrimidine derivatives with Thymidylate Synthase (hTS) | 1000 ns | Validated the stability of designed inhibitors in the hTS binding site and confirmed interaction with key catalytic residues. | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivative (polymorphs) | Not Specified | A relaxed potential energy scan revealed the most stable conformation by varying a key torsion angle. | nih.gov |

| Protein-drug complexes (general protocol) | Nanoseconds to Microseconds | Provides a protocol for investigating the stability and interactions of small molecules with their biological targets. | nih.gov |

For this compound, MD simulations would be invaluable for understanding its conformational preferences in an aqueous environment and for validating predicted binding modes from docking studies. By simulating its complex with a potential protein target, one could gain a detailed understanding of the dynamic interactions that stabilize the complex, providing crucial information for the rational design of more effective analogs.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra, the precise connectivity and spatial arrangement of atoms within the 2,4-dichloro-6-isopropoxypyrimidine molecule can be established.

¹H NMR Spectroscopy provides information on the number and chemical environment of protons. For this compound, the spectrum is expected to show distinct signals for the isopropoxy group's methine and methyl protons, as well as a signal for the proton on the pyrimidine (B1678525) ring. The chemical shift (δ) of these protons is influenced by the electron-withdrawing effects of the chlorine atoms and the pyrimidine ring. The multiplicity of the signals, arising from spin-spin coupling, reveals the number of adjacent protons. For instance, the methine proton of the isopropoxy group would appear as a septet due to coupling with the six equivalent methyl protons, which in turn would appear as a doublet.

¹³C NMR Spectroscopy probes the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would display signals for each unique carbon atom. The chemical shifts of the pyrimidine ring carbons are particularly informative, with the carbons bonded to chlorine atoms appearing at characteristic downfield shifts. The carbons of the isopropoxy group would also have distinct chemical shifts.

2D NMR Techniques , such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish connectivity. A COSY spectrum would show correlations between the methine and methyl protons of the isopropoxy group, confirming their direct coupling. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal. Further structural details can be obtained from Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which reveals long-range couplings between protons and carbons (typically over two or three bonds), helping to piece together the entire molecular puzzle.

Illustrative ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H NMR (ppm) | Multiplicity | J (Hz) | ¹³C NMR (ppm) |

| Pyrimidine-H | ~6.80 | s | - | ~110.0 |

| O-CH(CH₃)₂ | ~5.40 | sept | ~6.2 | ~72.0 |

| O-CH(CH₃)₂ | ~1.40 | d | ~6.2 | ~21.8 |

| Pyrimidine-C-Cl | - | - | - | ~160.0, ~162.0 |

| Pyrimidine-C-O | - | - | - | ~170.0 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical chemical shifts for similar structural motifs.

Mass Spectrometry (MS) Techniques (LC-MS, HRMS) for Molecular Weight and Purity Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is routinely used to confirm the molecular weight of a synthesized compound and to assess its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. A sample of this compound can be injected into an LC system, where it is separated from any impurities. The eluent from the LC column is then introduced into the mass spectrometer. Using a soft ionization technique, such as electrospray ionization (ESI), the molecule can be ionized with minimal fragmentation, typically forming a protonated molecule [M+H]⁺. The detection of an ion with the expected m/z value corresponding to the protonated form of this compound provides strong evidence for its successful synthesis. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the relative intensities of the M, M+2, and M+4 peaks providing further confirmation of the elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to within a few parts per million (ppm). This level of accuracy allows for the determination of the elemental formula of the compound. By comparing the experimentally measured exact mass with the calculated theoretical mass for the chemical formula of this compound (C₇H₈Cl₂N₂O), its molecular formula can be unequivocally confirmed.

Expected Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected Ion | Calculated m/z |

| LC-MS | ESI+ | [M+H]⁺ | 207.0141 |

| HRMS | ESI+ | [M+H]⁺ | 207.01408 |

Note: The calculated m/z values are based on the monoisotopic masses of the most abundant isotopes.

Chromatographic Methods (HPLC, UPLC, GC, Chiral HPLC) for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are fundamental for assessing the purity of chemical compounds by separating them from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the purity analysis of non-volatile organic compounds. A reversed-phase HPLC or UPLC method, using a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing this compound. The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. UPLC, with its use of smaller stationary phase particles, offers higher resolution and faster analysis times compared to traditional HPLC.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC analysis could be a viable method for purity assessment. A capillary column with a non-polar or medium-polarity stationary phase would likely provide good separation of the target compound from any volatile impurities.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) would be employed if the compound were chiral and a single enantiomer was desired. Although this compound itself is not chiral, if a chiral center were introduced into the molecule, chiral HPLC would be essential for separating the enantiomers and determining the enantiomeric excess (e.e.) of the synthesized product. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.

Illustrative Chromatographic Purity Data

| Technique | Column | Mobile Phase | Detection | Purity (%) |

| HPLC | C18 | Acetonitrile/Water | UV (254 nm) | >99 |

| GC | DB-5 | Helium | FID | >99 |

Note: This data is representative of a high-purity sample and the specific conditions would require method development.

Single-Crystal X-ray Diffraction for Solid-State Structural Analysis

Hypothetical Crystallographic Data Table

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z | 4 |

Note: This data is hypothetical and represents a plausible crystallographic description for a molecule of this type.

Intellectual Property Landscape and Patent Analysis

Review of Patent Trends and Novel Pyrimidine (B1678525) Derivatives

The patent landscape for pyrimidine derivatives has been robust and expanding, largely driven by their diverse biological activities and therapeutic potential. A significant trend in recent years has been the development of pyrimidine-based compounds as inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases. The pyrimidine scaffold is a common feature in many FDA-approved kinase inhibitors, valued for its ability to bind to the hinge region of kinases.

A bibliometric analysis of research on pyrimidine compounds with anti-cancer activity between 2015 and 2023 highlights a notable increase in publications, indicating significant interest from both academic and pharmaceutical researchers. This surge in research is mirrored in the patent filings, with numerous patents protecting novel pyrimidine derivatives and their applications. For instance, patent WO2018210992A1 describes pyrimidine derivatives that modulate prostaglandin (B15479496) E2 receptors and are intended for use in cancer treatment through immune system reactivation.

While specific patents explicitly claiming 2,4-dichloro-6-isopropoxypyrimidine as a novel composition of matter are not prominent in recent filings, its value likely lies as a key intermediate in the synthesis of more complex, patented pyrimidine derivatives. The trend is to patent the final, biologically active compounds rather than the precursor molecules, unless the synthesis of the intermediate itself is novel and non-obvious. Therefore, the patent trends for this compound are intrinsically linked to the trends of the final products it helps create.

| Patent Trend | Description | Key Therapeutic Areas | Representative Patent Example |

| Kinase Inhibition | Development of pyrimidine-based compounds as inhibitors of various protein kinases. | Cancer, Inflammatory Diseases | Pyrazolopyrimidines as protein kinase inhibitors (US7449488B2) |

| Immunomodulation | Use of pyrimidine derivatives to modulate the immune response for therapeutic benefit. | Cancer, Autoimmune Diseases | Pyrimidine derivatives for cancer treatment by modulating an immune response (WO2018210992A1) |

| Antiviral Activity | Exploration of pyrimidine analogues for the treatment of viral infections. | HIV, Hepatitis C | HIV inhibiting pyrimidine derivative (US-6197779-B1) |

| Antifungal Agents | Synthesis of novel pyrimidine derivatives with potent antifungal properties. | Fungal Infections | Pyrimidine derivatives as antifungal agents |

Freedom to Operate (FTO) Analysis for Research and Development

A Freedom to Operate (FTO) analysis is a crucial due diligence step for any organization before launching a new product or commencing significant research and development. It aims to determine whether a proposed product, process, or service infringes on the existing intellectual property rights of others. For a company planning to use this compound, an FTO analysis is essential to mitigate the risk of patent infringement litigation.

The FTO analysis for this compound would involve a thorough search of patent databases to identify any patents that could potentially be infringed. The search should not be limited to patents that claim the compound itself, but should also include patents that claim:

Methods of synthesizing this compound.

The use of this compound to make other molecules.

The final products that are synthesized from this intermediate.

If the FTO analysis reveals blocking patents, the company has several options. It could attempt to invalidate the patent, design around the patented technology, seek a license from the patent holder, or acquire the patent. Given that this compound is likely an unpatented intermediate, the FTO analysis will likely focus on the downstream applications and the specific synthetic transformations being considered. The goal is to ensure that the intended use of the compound does not encroach on any existing patents for similar applications or synthetic methodologies.

It is important to note that an FTO analysis is a snapshot in time and is only valid at the time the searches were conducted. Due to the 18-month "dark period" between patent filing and publication, new and potentially relevant patents can emerge. Therefore, ongoing monitoring of the patent landscape is advisable.

| Area of Investigation | Purpose | Potential Risks |

| Patents on the Compound Itself | To determine if the compound is protected as a novel chemical entity. | Infringement by making, using, or selling the compound. |

| Process Patents | To identify any patented methods of synthesizing the compound. | Infringement by using a patented manufacturing process. |

| Method of Use Patents | To uncover patents claiming the use of the compound to make other molecules. | Infringement by using the compound in a patented synthetic route. |

| Patents on Final Products | To assess the patent landscape for the intended final products. | Infringement of patents on similar or identical final molecules. |

Future Research Directions and Emerging Opportunities

Development of Next-Generation Synthetic Strategies for Pyrimidine (B1678525) Scaffolds

The synthesis of pyrimidine derivatives is a mature field, yet the quest for more efficient, sustainable, and versatile methods continues. mdpi.comrsc.org Future strategies will likely focus on several key areas:

C-H Functionalization: Direct C-H activation and functionalization represent a paradigm shift in organic synthesis, offering a more atom-economical approach by avoiding the pre-functionalization of starting materials. Developing novel catalytic systems for the selective C-H functionalization of the pyrimidine ring, including at the often less reactive C-5 position, will be a significant area of research. This would allow for the direct introduction of various substituents to modulate the biological activity of compounds like 2,4-Dichloro-6-isopropoxypyrimidine.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including enhanced safety, scalability, and the ability to perform reactions under conditions that are challenging in batch. The application of flow chemistry to the synthesis of pyrimidine derivatives can lead to higher yields, reduced reaction times, and the ability to generate libraries of compounds more efficiently.

Biocatalysis: The use of enzymes in synthesis offers unparalleled selectivity and mild reaction conditions. The development of novel biocatalysts for the synthesis and modification of pyrimidine scaffolds could provide access to chiral derivatives and complex structures that are difficult to obtain through traditional chemical methods.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of a wide range of chemical bonds under mild conditions. Its application in pyrimidine chemistry could enable novel transformations and the synthesis of previously inaccessible derivatives.

| Synthetic Strategy | Potential Advantages | Relevant Research Areas |

| C-H Functionalization | Atom economy, reduced waste, access to novel derivatives | Development of new catalysts, understanding regioselectivity |

| Flow Chemistry | Improved safety, scalability, faster reaction times | Reactor design, process optimization |

| Biocatalysis | High selectivity, mild reaction conditions, access to chiral compounds | Enzyme discovery and engineering |

| Photoredox Catalysis | Mild reaction conditions, novel bond formations | Development of new photocatalysts, exploration of new reactions |

Exploration of Novel Biological Targets and Undiscovered Therapeutic Modalities

While pyrimidine derivatives are known to target a wide range of biological molecules, including kinases and proteases, there is still vast untapped potential. nih.govnih.gov Future research will likely focus on:

Targeting Allosteric Sites: Moving beyond the highly conserved active sites of enzymes, targeting allosteric sites offers the potential for greater selectivity and the development of novel modes of action. The structural flexibility of the pyrimidine scaffold can be exploited to design molecules that bind to these less-conserved pockets.

Protein-Protein Interaction (PPI) Modulators: Many diseases are driven by aberrant protein-protein interactions. Designing pyrimidine-based small molecules that can disrupt or stabilize these interactions is a challenging but highly rewarding area of research with the potential to address previously "undruggable" targets.

RNA as a Drug Target: With the growing understanding of the role of non-coding RNAs in disease, these molecules are emerging as a new class of therapeutic targets. The structural resemblance of pyrimidines to the nucleobases in RNA makes them attractive scaffolds for the design of RNA-targeting molecules.

Targeting Epigenetic Modifiers: Epigenetic modifications play a crucial role in gene expression and are implicated in a variety of diseases, including cancer. Pyrimidine derivatives have already shown promise as inhibitors of epigenetic enzymes like histone deacetylases (HDACs) and methyltransferases. Further exploration in this area could lead to the development of novel epigenetic drugs. nih.gov

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Optimization of Pyrimidine Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govijpsjournal.commednexus.org For pyrimidine derivatives, these technologies can be applied in several ways:

De Novo Drug Design: Generative AI models can design novel pyrimidine-based molecules with desired properties from scratch. ijpsjournal.com By learning from vast datasets of known molecules and their activities, these models can propose new scaffolds and substitution patterns that are likely to be active against a specific target.

Predictive Modeling: AI/ML models can predict the physicochemical properties, pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and biological activities of pyrimidine derivatives before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates for synthesis and testing, saving time and resources.

Hit-to-Lead Optimization: Once a hit compound is identified, AI/ML algorithms can suggest modifications to improve its potency, selectivity, and drug-like properties. These algorithms can explore a vast chemical space of possible modifications much more efficiently than traditional medicinal chemistry approaches.

| AI/ML Application | Description | Potential Impact |

| De Novo Design | Generative models create novel molecules with desired properties. | Accelerated discovery of new chemical entities. |

| Predictive Modeling | Algorithms predict ADMET and activity of virtual compounds. | Reduced failure rates in later stages of drug development. |

| Hit-to-Lead Optimization | AI suggests modifications to improve compound properties. | Faster optimization of lead compounds. |

Addressing Challenges in Selectivity, Metabolic Stability, and Pharmacokinetic Profile Improvement

Despite the promise of pyrimidine derivatives, several challenges remain in their development as therapeutic agents. nih.govnih.gov

Selectivity: Achieving high selectivity for the desired biological target over off-targets is crucial to minimize side effects. For kinase inhibitors, for example, achieving selectivity among the highly conserved ATP-binding sites of different kinases is a major hurdle. Future research will focus on structure-based design and the exploration of less-conserved binding sites to improve selectivity.

Metabolic Stability: The pyrimidine ring can be susceptible to metabolic degradation, leading to a short half-life in the body. Strategies to improve metabolic stability include the introduction of blocking groups at metabolically labile positions and the use of bioisosteric replacements to modify the electronic properties of the ring.

Potential for Combinatorial Chemistry and High-Throughput Screening Library Development

The reactive nature of the chlorine atoms in this compound makes it an ideal starting material for the construction of large combinatorial libraries. nih.govacs.orgbenthamscience.com

DNA-Encoded Libraries (DELs): This technology allows for the synthesis and screening of massive libraries of compounds, often containing billions of molecules. nih.govacs.org By attaching a unique DNA tag to each pyrimidine derivative, researchers can screen the entire library against a biological target in a single experiment. The reactive handles on this compound are well-suited for the DNA-compatible chemistry required for DEL synthesis.

Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments are screened for weak binding to a target. Hits are then grown or linked together to create more potent lead compounds. A library of diverse, small pyrimidine fragments derived from this compound could be a valuable resource for FBDD campaigns.

High-Throughput Synthesis and Screening: The development of automated synthesis platforms allows for the rapid generation of large numbers of individual pyrimidine derivatives. researchgate.net These can then be screened using high-throughput assays to identify hits for further development. The modular nature of pyrimidine synthesis is well-suited to this approach.

| Library Development Strategy | Key Features | Application in Pyrimidine Chemistry |

| DNA-Encoded Libraries (DELs) | Massive library size, efficient screening | Rapidly identify initial hits from a vast chemical space. |

| Fragment-Based Drug Discovery | Identifies weak-binding fragments for lead optimization | Discover novel binding modes and starting points for drug design. |

| High-Throughput Synthesis | Automated parallel synthesis of discrete compounds | Generate focused libraries for structure-activity relationship studies. |

Q & A

Q. What are the common synthetic routes for 2,4-Dichloro-6-isopropoxypyrimidine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves chlorination and nucleophilic substitution. For example, 6-isopropoxypyrimidine can be treated with phosphorus oxychloride (POCl₃) under reflux to introduce chlorine atoms at the 2- and 4-positions. Key factors influencing yield include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity by stabilizing intermediates .

- Temperature control : Elevated temperatures (80–120°C) accelerate chlorination but require careful monitoring to avoid decomposition .

- Purification : Column chromatography or recrystallization improves purity, especially when isolating intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., chemical shifts for Cl and isopropoxy groups) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves crystal structure and confirms regiochemistry, particularly when ambiguous signals arise in NMR .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic structure of this compound?

DFT calculations (e.g., B3LYP functional) predict molecular orbitals, electrostatic potentials, and reaction pathways:

- Basis sets : Use 6-31G(d,p) for geometry optimization and frequency analysis .

- Solvent effects : Incorporate implicit solvation models (e.g., PCM) to simulate reaction environments .

- Thermochemical accuracy : Hybrid functionals with exact-exchange terms reduce errors in bond dissociation energies (<3 kcal/mol) .

Q. How can researchers resolve discrepancies in crystallographic data for halogenated pyrimidines?

Discrepancies often arise from disorder in halogen positions or twinning. Strategies include:

Q. What strategies are employed to analyze regioselectivity in nucleophilic substitution reactions of this compound?

Regioselectivity depends on electronic and steric factors:

- Kinetic vs. thermodynamic control : Chlorine at the 4-position is more electrophilic due to inductive effects, favoring substitution at this site first .

- Leaving group ability : Compare activation barriers via DFT to predict preferential substitution sites .

- Steric hindrance : Bulky nucleophiles (e.g., aryl amines) may favor the less hindered 2-position .

Q. How can researchers validate conflicting biological activity data for pyrimidine derivatives in medicinal chemistry studies?

- Dose-response curves : Ensure IC₅₀ values are replicated across multiple assays (e.g., enzymatic vs. cell-based) .

- Structural analogs : Compare activity trends with derivatives lacking specific substituents (e.g., replacing Cl with methyl groups) .

- Computational docking : Use AutoDock or Schrödinger Suite to correlate binding poses with experimental efficacy .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |